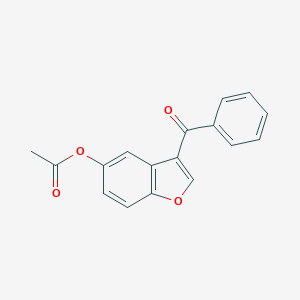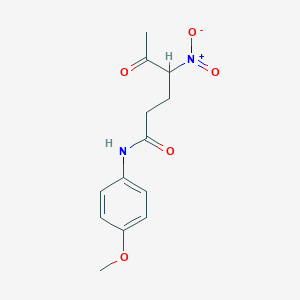![molecular formula C36H37N5O3 B421279 ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B421279.png)
ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole core, a pyridine ring, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the pyridine ring and the functional groups. Common reagents used in these reactions include diethylamine, methylphenylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives of the original compound.
科学的研究の応用
ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It may be used in the development of new materials and chemical products.
作用機序
The mechanism of action of ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the precise molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- 1-(4-Methylphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-[(4-methylphenyl)amino]pyridin-2-yloxy]-1H-indole-3-carboxylic acid methyl ester
- 1-(4-Methylphenyl)-2-[(diethylamino)methyl]-5-[3-cyano-4-[(4-methylphenyl)amino]pyridin-2-yloxy]-1H-indole-3-carboxylic acid propyl ester
Uniqueness
The uniqueness of ethyl 5-{[3-cyano-4-(4-toluidino)pyridin-2-yl]oxy}-2-[(diethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
特性
分子式 |
C36H37N5O3 |
|---|---|
分子量 |
587.7g/mol |
IUPAC名 |
ethyl 5-[3-cyano-4-(4-methylanilino)pyridin-2-yl]oxy-2-(diethylaminomethyl)-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C36H37N5O3/c1-6-40(7-2)23-33-34(36(42)43-8-3)29-21-28(17-18-32(29)41(33)27-15-11-25(5)12-16-27)44-35-30(22-37)31(19-20-38-35)39-26-13-9-24(4)10-14-26/h9-21H,6-8,23H2,1-5H3,(H,38,39) |
InChIキー |
FGOJFOCWWKMXGC-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C2=C(N1C3=CC=C(C=C3)C)C=CC(=C2)OC4=NC=CC(=C4C#N)NC5=CC=C(C=C5)C)C(=O)OCC |
正規SMILES |
CCN(CC)CC1=C(C2=C(N1C3=CC=C(C=C3)C)C=CC(=C2)OC4=NC=CC(=C4C#N)NC5=CC=C(C=C5)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(N-tert-butyl-beta-alanyl)amino]-5-ethylthiophene-3-carboxylate](/img/structure/B421196.png)
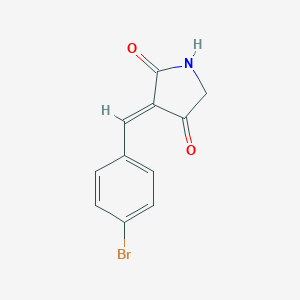
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ol](/img/structure/B421199.png)
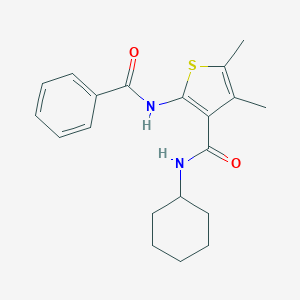
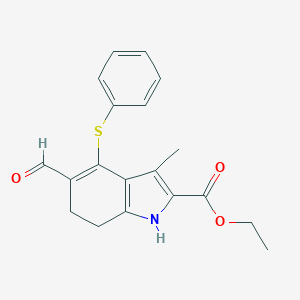
![4-(4-Methylphenyl)-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine](/img/structure/B421206.png)
![2-cyano-2-(3,4-dihydro-2(1H)-quinolinylidene)-N-[(dimethylamino)methylene]acetamide](/img/structure/B421213.png)
![N-[5-(2-phenyldiazenyl)-2-thienyl]acetamide](/img/structure/B421216.png)
![ethyl 4-chloro-3-methyl-5-[(E)-(prop-2-en-1-ylimino)methyl]-1-benzofuran-2-carboxylate](/img/structure/B421217.png)
![ETHYL 2-BENZAMIDO-6-BROMO-7-[(4-NITROBENZENESULFONYL)OXY]-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B421218.png)
![2-Cyclohexyl-5-ethyl-7,8,9,10-tetrahydrocyclohepta[b]indol-6(5H)-one](/img/structure/B421220.png)
![[(E)-(10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17)-trien-16-ylidene)amino] acetate](/img/structure/B421221.png)
